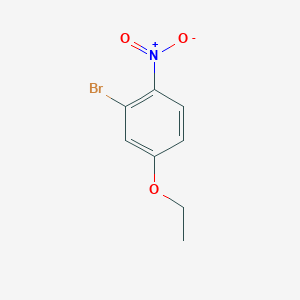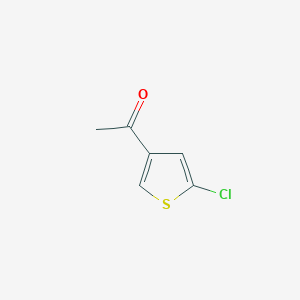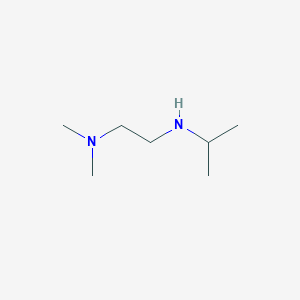 2-(Dimetilamino)etilamina CAS No. 85053-37-8"
>
2-(Dimetilamino)etilamina CAS No. 85053-37-8"
>
2-(Dimetilamino)etilamina
Descripción general
Descripción
The compound of interest, 2-(Dimethylamino)ethylamine, is a tertiary amine that is structurally characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a propan-2-yl moiety. This structure suggests potential reactivity typical of tertiary amines, such as nucleophilicity and the ability to form quaternary ammonium compounds upon alkylation.
Synthesis Analysis
The synthesis of compounds related to 2-(Dimethylamino)ethylamine often involves the use of dimethylamino-functionalized precursors. For instance, ethyl 3-dimethylamino-2-(indol-3-yl)propenoate derivatives were prepared from alkyl 3-indoleacetates and tert-butoxy-bis(dimethylamino)methane . Similarly, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was synthesized from related acetate and bis(dimethylamino)-tert-butoxymethane . These methods demonstrate the versatility of dimethylamino groups in the synthesis of complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of compounds containing the dimethylamino group can be quite flexible, as seen in the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. X-ray diffraction analysis revealed various crystal structures and conformations, indicating that the spatial arrangement around the dimethylamino group can significantly influence the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of dimethylamino-containing compounds is highlighted by their ability to undergo various chemical transformations. For example, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines resulted in the formation of cyclic phosphonic analogues of chromone when primary amines were used as nucleophiles . Additionally, the selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers was achieved using mild conditions, leading to cationic diblock copolymers with interesting solubility properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Dimethylamino)ethylamine and related compounds are influenced by the presence of the dimethylamino group. This group imparts basicity, nucleophilicity, and the potential for interaction with various nucleophiles and electrophiles. The solubility and reactivity of these compounds can be modulated by their chemical environment and the presence of other functional groups, as seen in the synthesis of amino epoxyesters and amino ester peroxides from ethyl 2-(2,2-dimethylethylperoxymethyl)propenoate upon treatment with amines .
Aplicaciones Científicas De Investigación
Sistemas de Administración de Fármacos y Genes
El compuesto se utiliza en el desarrollo de sistemas de administración de fármacos y genes. Forma la base de polímeros como el poli(2-(dimetilamino)etil metacrilato) (PDMAEMA), que se puede utilizar para crear nanoportadores. Estos nanoportadores son capaces de cargar tanto fármacos anticancerígenos como ácidos nucleicos, lo que representa un avance significativo en la terapia contra el cáncer .
Agentes Antimicrobianos
Se ha demostrado que el PDMAEMA inhibe el crecimiento de bacterias Gram-negativas y Gram-positivas dañinas. Esto lo convierte en un material valioso para crear agentes antimicrobianos que podrían utilizarse en diversas aplicaciones médicas y ambientales .
Materiales Funcionales para Aplicaciones Biomédicas
Los derivados del compuesto se utilizan como materiales funcionales en aplicaciones biomédicas. Pueden formar complejos electrostáticos con biomoléculas aniónicas como el ADN y el ARN, lo cual es esencial para las aplicaciones de administración de genes .
Sistemas de Administración de Fármacos Oculares
El PDMAEMA se ha utilizado para crear sistemas de administración de fármacos oculares. Por ejemplo, se ha sintetizado un nanogel de PDMAEMA reticulado cargado con clorhidrato de pilocarpina para este propósito, lo que demuestra la versatilidad del compuesto en la administración de fármacos .
Terapia Antitumoral
En la terapia contra el cáncer, los nanogeles de PDMAEMA termosensibles y reticulados se han explotado como sistemas de administración de fármacos para fármacos anticancerígenos como la doxorrubicina. Esta aplicación destaca el potencial del compuesto en los tratamientos contra el cáncer dirigidos .
Fabricación de Nanogeles
El compuesto es fundamental en la fabricación de nanogeles. Estos nanogeles se pueden diseñar para tener actividad bactericida contra bacterias patógenas, lo cual es crucial en la lucha contra las cepas resistentes a los antibióticos .
Mecanismo De Acción
Target of Action
The primary target of 2-(Dimethylamino)ethylamine, also known as Deanol It has been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
It is known to form a quadridentate ligand, which is majorly used in atom transfer radical polymerization (atrp) . It is a hexamethyl derivative of (2-aminoethyl)amine .
Biochemical Pathways
It is known that it forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
Pharmacokinetics
It is known to be miscible with water , suggesting that it may have good bioavailability.
Result of Action
It has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia , suggesting that it may have neuroprotective or neuromodulatory effects.
Propiedades
IUPAC Name |
N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2)8-5-6-9(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRMANJAMOFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588162 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85053-37-8 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)ethyl](propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

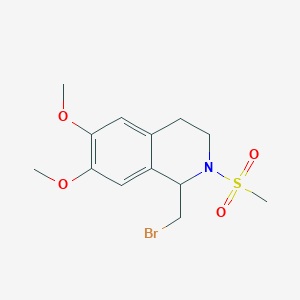


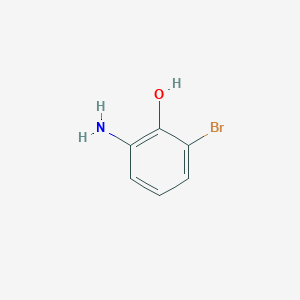
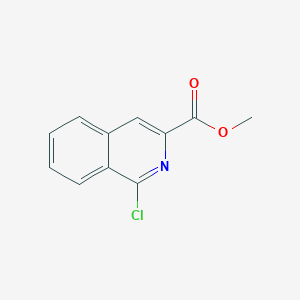

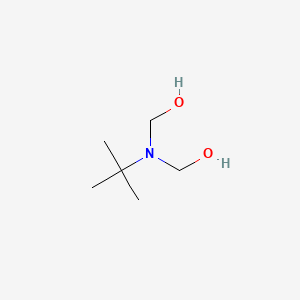
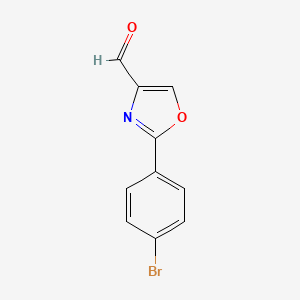
![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)
